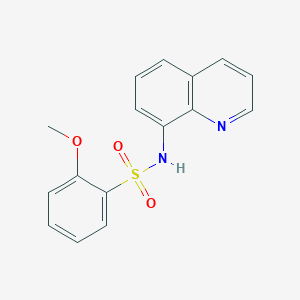
2-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of quinoline sulfonamides This compound is characterized by the presence of a quinoline ring, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 8-aminoquinoline with a suitable sulfonyl chloride. One common method is as follows:
Starting Materials: 8-aminoquinoline and methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in pyridine as a solvent at room temperature for several hours.
Procedure: The 8-aminoquinoline is dissolved in pyridine, and methoxybenzenesulfonyl chloride is added dropwise. The reaction mixture is stirred at room temperature for about 7 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of zinc proteases, which are enzymes involved in various biological processes . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of enzymatic activity. Additionally, its cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: This compound is similar in structure but has an additional methoxy group at the 5-position of the benzene ring.
N-(quinolin-8-yl)benzenesulfonamides: These compounds share the quinoline and benzenesulfonamide moieties but may have different substituents on the benzene ring.
Uniqueness
2-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14N2O3S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-methoxy-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-21-14-9-2-3-10-15(14)22(19,20)18-13-8-4-6-12-7-5-11-17-16(12)13/h2-11,18H,1H3 |
InChI Key |
ZXLVEUPWPBFXJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8657914.png)
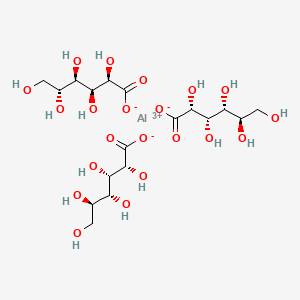
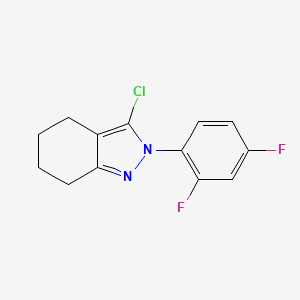


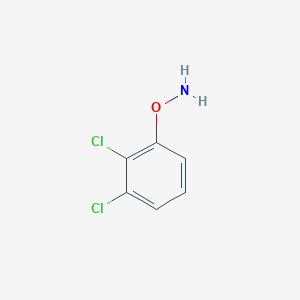
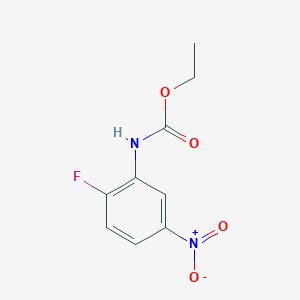
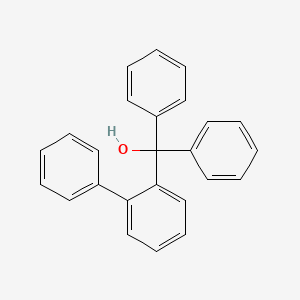
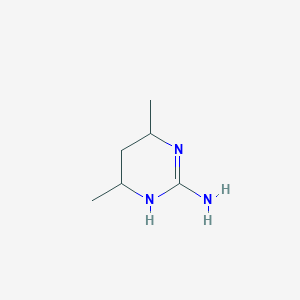
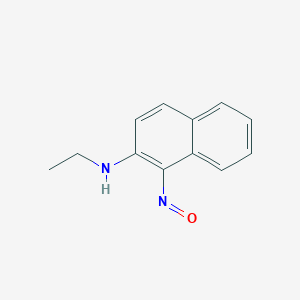
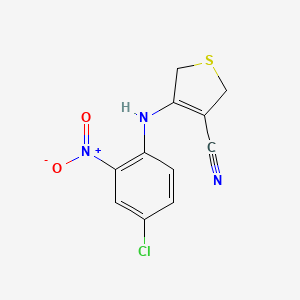

![1-{4-[(3-Nitrophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B8657984.png)

